molecular formula C27H30ClN3O6S B11112240 N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B11112240
M. Wt: 560.1 g/mol
InChI Key: LUMVUZLXMHKEMS-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, chloro, and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves multiple steps, including the formation of intermediate compounds. The final step involves the coupling of the hydrazinecarbonyl group with the benzene sulfonamide derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while substitution of the chloro group can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene sulfonamide derivatives and methoxy-substituted aromatic compounds. Examples include:

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H30ClN3O6S

Molecular Weight

560.1 g/mol

IUPAC Name

2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H30ClN3O6S/c1-18(2)20-8-6-19(7-9-20)16-29-30-27(32)17-31(23-14-21(28)10-12-24(23)35-3)38(33,34)22-11-13-25(36-4)26(15-22)37-5/h6-16,18H,17H2,1-5H3,(H,30,32)/b29-16+

InChI Key

LUMVUZLXMHKEMS-MUFRIFMGSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.